Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1219963-77-5
VCID: VC2930199
InChI: InChI=1S/C14H19NO3.ClH/c1-17-14(16)12-2-4-13(5-3-12)18-10-11-6-8-15-9-7-11;/h2-5,11,15H,6-10H2,1H3;1H
SMILES: COC(=O)C1=CC=C(C=C1)OCC2CCNCC2.Cl
Molecular Formula: C14H20ClNO3
Molecular Weight: 285.76 g/mol

Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride

CAS No.: 1219963-77-5

Cat. No.: VC2930199

Molecular Formula: C14H20ClNO3

Molecular Weight: 285.76 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride - 1219963-77-5

Specification

CAS No. 1219963-77-5
Molecular Formula C14H20ClNO3
Molecular Weight 285.76 g/mol
IUPAC Name methyl 4-(piperidin-4-ylmethoxy)benzoate;hydrochloride
Standard InChI InChI=1S/C14H19NO3.ClH/c1-17-14(16)12-2-4-13(5-3-12)18-10-11-6-8-15-9-7-11;/h2-5,11,15H,6-10H2,1H3;1H
Standard InChI Key GSSXSWSNEGHDBT-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)OCC2CCNCC2.Cl
Canonical SMILES COC(=O)C1=CC=C(C=C1)OCC2CCNCC2.Cl

Introduction

Chemical Properties and Structure

Molecular Structure and Formula

Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride has the molecular formula C₁₄H₂₀ClNO₃ . The structure consists of:

  • A piperidine ring with the nitrogen atom in position 1

  • A methoxy linkage connecting the piperidine ring (at position 4) to the benzoate group

  • A methyl ester group at the para position of the benzene ring

  • A hydrochloride salt form, enhancing stability and solubility in certain solvents

Physical and Chemical Properties

The key physical and chemical properties of Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride are summarized in Table 1:

Table 1: Physical and Chemical Properties of Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride

PropertyValue
Molecular FormulaC₁₄H₂₀ClNO₃
Molecular Weight285.76 g/mol
Physical AppearanceWhite to off-white powder
Purity (Commercial)Minimum 95%
CAS Number1219963-77-5

Synthesis Methods

Palladium-Catalyzed Reactions

Similar piperidine derivatives have been synthesized using palladium-catalyzed reactions. For example, in related compounds, PdXPhosG2 catalyst systems have been employed for coupling reactions . While this specific information is for related compounds, the principles may apply to the synthesis of Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride.

General reaction conditions that might be applicable include:

  • Catalyst: PdXPhosG2 (1-2 mol%)

  • Base: K₃PO₄ or similar

  • Solvent system: Dioxane/water mixtures

  • Temperature: 80°C

  • Reaction time: 4-16 hours

Comparative Analysis with Similar Compounds

Structural Relationships

Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride shares structural similarities with several related compounds, including other piperidine derivatives. Table 2 presents a comparison with structurally similar compounds:

Table 2: Comparison of Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride1219963-77-5C₁₄H₂₀ClNO₃285.76-
Methyl 4-(piperidin-4-yl)benzoate hydrochloride936130-82-4C₁₃H₁₈ClNO₂255.74Direct connection between piperidine and benzene ring without methoxy linkage
Methyl 4-((piperidin-4-yl)methyl)benzoate hydrochloride333986-70-2C₁₄H₂₀ClNO₂269.77Methyl linkage instead of methoxy linkage
Methyl piperidine-4-carboxylate hydrochloride7462-86-4C₇H₁₄ClNO₂179.64Lacks the benzene ring component

Applications and Research Significance

Pharmaceutical Applications

Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride and similar piperidine derivatives are important in pharmaceutical research and development. Potential applications include:

  • Serving as intermediates in the synthesis of more complex pharmaceutical compounds

  • Contributing to the development of compounds with potential therapeutic properties

  • Functioning as building blocks in medicinal chemistry

Chemical Synthesis Applications

Beyond pharmaceutical applications, Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride serves several important functions in organic synthesis:

  • As a reactive intermediate for further chemical modifications

  • As a model compound for studying reaction mechanisms

  • As a precursor for developing more complex molecular structures

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